Methyl 5-Oxohexanoate-1,4,5-13C3

Quantitative Metabolomics LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Methyl 5-Oxohexanoate-1,4,5-13C3 (CAS 1185166-61-3) offers precise site-specific 13C incorporation at C1, C4, and C5 positions, providing a robust +3.0 Da mass shift for absolute quantification of unlabeled methyl 5-oxohexanoate in complex matrices. Unlike unlabeled or uniformly labeled analogs, this 13C3-labeled ester ensures unparalleled accuracy in metabolic flux analysis, quantitative MS, and enzyme mechanistic studies. Procure the definitive internal standard for pharmaceutical impurity profiling and metabolic research.

Molecular Formula C7H12O3
Molecular Weight 147.147
CAS No. 1185166-61-3
Cat. No. B563545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Oxohexanoate-1,4,5-13C3
CAS1185166-61-3
Synonyms5-Oxo-hexanoic Acid-13C3 Methyl Ester;  4-Acetylbutyric Acid-13C3 Methyl Ester;  Methyl 4-Acetylbutyrate-13C3;  Methyl 5-Oxocaproate-13C3; Methyl 5-Oxohexanoate-1,5,6-13C3; 
Molecular FormulaC7H12O3
Molecular Weight147.147
Structural Identifiers
SMILESCC(=O)CCCC(=O)OC
InChIInChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3/i1+1,6+1,7+1
InChIKeyAVVPOKSKJSJVIX-NWRBOQJNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Oxohexanoate-1,4,5-13C3 (CAS 1185166-61-3): A Site-Specific 13C3-Labeled Tracer for Metabolic Flux and Analytical Quantification


Methyl 5-Oxohexanoate-1,4,5-13C3 (CAS 1185166-61-3) is a stable isotope-labeled isotopologue of the unlabeled methyl 5-oxohexanoate (CAS 13984-50-4), a medium-chain keto-ester building block [1]. The compound is characterized by the site-specific incorporation of carbon-13 (13C) atoms at positions 1 (ester carbonyl), 4, and 5 of the hexanoate backbone, resulting in a molecular weight increase of +3.0 Da compared to the unlabeled analog (from 144.17 to 147.15 g/mol) . This precise isotopic labeling pattern, rather than uniform or random labeling, is designed to provide a distinct, quantifiable mass shift and NMR-active nuclei for targeted applications in metabolic flux analysis and quantitative mass spectrometry, distinguishing it from its unlabeled counterpart and other less specifically labeled alternatives .

Why Generic Substitution Fails: The Functional Necessity of Site-Specific 13C3 Labeling in Methyl 5-Oxohexanoate


Generic substitution with the unlabeled methyl 5-oxohexanoate (CAS 13984-50-4) or a uniformly labeled 13C7 analog fails to provide the precise analytical resolution required for modern metabolic and quantitative workflows. The unlabeled compound is indistinguishable from endogenous or background analytes in mass spectrometry (MS), precluding its use as a tracer or internal standard [1]. Conversely, a uniformly labeled (U-13C) analog, while providing a larger mass shift, introduces multiple labeled atoms that can lead to complex isotopologue distributions and fragmentation patterns, complicating data interpretation and potentially masking the specific metabolic fate of individual carbon atoms [2]. The site-specific 1,4,5-13C3 pattern of this compound is therefore not interchangeable; it is a functional requirement for targeted studies of carbon flux through the C1 (carboxyl), C4, and C5 positions, which are key nodes in pathways like fatty acid β-oxidation and ketogenesis [3][4].

Quantitative Evidence for Methyl 5-Oxohexanoate-1,4,5-13C3: Differentiated Analytical and Metabolic Tracing Performance


Precise Mass Shift for Unambiguous Analyte Differentiation in MS-Based Quantification

For quantitative analysis, Methyl 5-Oxohexanoate-1,4,5-13C3 provides a defined +3.0 Da mass shift relative to the unlabeled analyte (monoisotopic mass 144.0786 Da vs. 147.088 Da calculated for the 13C3 isotopologue) . This specific mass increment ensures complete chromatographic co-elution with the endogenous analyte while enabling clear mass spectrometric differentiation, a fundamental requirement for a reliable internal standard in isotope dilution mass spectrometry (IDMS) [1]. In contrast, the unlabeled compound cannot be differentiated from the analyte, and alternative labeling strategies (e.g., deuterium labeling) risk chromatographic isotope effects that compromise quantification accuracy [1].

Quantitative Metabolomics LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Site-Specific 13C Enrichment for Resolving Metabolic Carbon Flux at C1, C4, and C5

In metabolic tracing studies, the 1,4,5-13C3 labeling pattern allows for the specific tracking of the carboxyl carbon (C1) and the ketone-adjacent carbons (C4 and C5) through catabolic pathways [1]. When this tracer is metabolized, the 13C label distribution in downstream metabolites (e.g., acetyl-CoA, ketone bodies) can be quantified by NMR or MS to calculate relative flux through specific pathways [2]. A uniformly labeled (U-13C7) methyl 5-oxohexanoate would produce a complex mixture of mass isotopomers in all downstream metabolites, obscuring the positional fate of individual carbons and reducing the precision of flux ratio calculations [3].

Metabolic Flux Analysis (MFA) Fatty Acid Oxidation Ketogenesis

Enhanced 13C NMR Signal for Mechanistic Elucidation of C-C Bond Formation and Cleavage

The site-specific incorporation of three 13C nuclei at C1, C4, and C5 provides a >250-fold increase in NMR sensitivity for these positions compared to the natural abundance of 13C (1.1%) [1]. This enhanced signal-to-noise ratio is essential for detecting and quantifying low-concentration intermediates and for observing 13C-13C spin-spin coupling (JCC), which provides direct evidence of intact carbon-carbon bond transfer during a chemical or enzymatic transformation [2]. The unlabeled compound offers no such signal enhancement, while a uniformly labeled tracer, although providing a strong overall signal, can lead to complex, overlapping multiplets that are difficult to resolve for specific bond analysis [2].

Reaction Mechanism Elucidation 13C NMR Spectroscopy Organic Synthesis

High-Impact Application Scenarios for Methyl 5-Oxohexanoate-1,4,5-13C3 Based on Differentiated Performance Evidence


Precise Quantification of Methyl 5-Oxohexanoate as a Metabolite or Process Impurity Using Isotope Dilution LC-MS/MS

As established in the mass spectrometric evidence, the +3.0 Da mass shift of Methyl 5-Oxohexanoate-1,4,5-13C3 makes it the optimal internal standard for the absolute quantification of unlabeled methyl 5-oxohexanoate in complex matrices [1]. This is critical in pharmaceutical analysis for monitoring this compound as a process-related impurity or degradation product, where regulatory guidelines demand high accuracy and precision. The use of this 13C3-labeled analog, rather than an unlabeled or non-co-eluting standard, corrects for matrix effects and instrument variability, ensuring method robustness and compliance with validation criteria (e.g., ICH Q2(R1)) [2].

Dissecting Ketogenesis and Fatty Acid β-Oxidation Pathways in Disease Models via 13C-MFA

The site-specific labeling of the C1, C4, and C5 positions directly supports high-resolution 13C-Metabolic Flux Analysis (13C-MFA) in cellular and animal models of metabolic disease (e.g., non-alcoholic fatty liver disease, cancer cachexia) [3]. By tracing the incorporation of these specific 13C atoms into downstream products like β-hydroxybutyrate and TCA cycle intermediates, researchers can calculate the relative contribution of ketogenesis and β-oxidation pathways to the overall metabolic phenotype, a level of detail unattainable with unlabeled or uniformly labeled tracers [4].

Mechanistic Elucidation of Enzyme-Catalyzed Reactions Involving 5-Oxohexanoate Derivatives

As demonstrated by the NMR evidence, the >250-fold signal enhancement at C1, C4, and C5 enables detailed mechanistic enzymology studies [5]. Researchers can use this compound to monitor the enzymatic transformation of the 5-oxohexanoate backbone in real-time, observing the formation and cleavage of specific C-C bonds through 13C-13C coupling patterns. This is particularly valuable for characterizing novel enzymes involved in the metabolism of medium-chain fatty acids or for engineering biocatalytic pathways for the synthesis of chiral building blocks [6].

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